5,6-Dibromobenzimidazole, hcl

描述

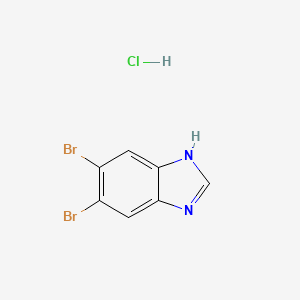

5,6-Dibromobenzimidazole hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are bicyclic compounds consisting of a six-membered benzene ring fused to a five-membered imidazole ring The presence of bromine atoms at the 5 and 6 positions of the benzimidazole ring enhances its reactivity and potential biological activity

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromobenzimidazole hydrochloride typically involves the bromination of benzimidazole derivatives. One common method is the bromination of 1H-benzimidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of 5,6-Dibromobenzimidazole hydrochloride can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

5,6-Dibromobenzimidazole hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of debrominated benzimidazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzimidazole derivatives with different functional groups.

Oxidation Reactions: Products include oxidized benzimidazole derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Products include debrominated benzimidazole derivatives.

科学研究应用

Medicinal Chemistry

Antifungal Activity

5,6-Dibromobenzimidazole hydrochloride has been studied for its antifungal properties. Research indicates that compounds in the dibromobenzimidazole class exhibit significant activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. A study detailed the action mode of N-Phenacyldibromobenzimidazoles against these fungi, suggesting that modifications to the benzimidazole core can enhance antifungal efficacy .

Antiviral Properties

The synthesis of various substituted benzimidazoles, including 5,6-dibromobenzimidazole hydrochloride, has been associated with antiviral activities. For instance, processes have been developed to prepare derivatives that show promise in treating viral infections . These compounds may serve as intermediates for synthesizing more complex antiviral agents.

Biochemical Research

Corrinoid Metabolism

In biochemical studies, 5,6-dibromobenzimidazole hydrochloride has been used as a lower base in corrinoid-dependent metabolic pathways. Research indicated that when supplemented to cultures of Methanosaeta barkeri, it did not significantly alter methane production or methanol consumption compared to controls. This suggests its role may be limited in specific metabolic contexts but highlights its utility in studying microbial metabolism .

Protein Kinase Inhibition

While primarily focused on other halogenated analogs, studies on related compounds have shown that halogenated benzimidazoles can act as inhibitors for protein kinases, which are crucial in regulating various cellular functions. The structure-activity relationship of these compounds is an area of ongoing research, aiming to identify effective inhibitors for therapeutic applications .

Environmental Applications

Dechlorination Studies

Research has explored the role of 5,6-dibromobenzimidazole hydrochloride in dechlorination processes within microbial communities. The compound's interaction with chlorinated organic compounds has implications for bioremediation strategies aimed at detoxifying environments contaminated with chlorinated pollutants .

Comprehensive Data Table

Case Studies and Research Findings

- Antifungal Mechanism Study : A study characterized the action mode of dibromobenzimidazoles against fungal pathogens. The results indicated that structural modifications could enhance antifungal activity significantly, paving the way for developing new antifungal therapies .

- Corrinoid Influence on Methanogenesis : In experiments involving Methanosaeta barkeri, the addition of 5,6-dibromobenzimidazole hydrochloride did not affect methane production rates. This finding suggests that while the compound is structurally related to other active corrinoids, its functional impact on methanogenesis may be limited .

- Synthesis and Antiviral Activity : The development of synthetic routes for 5,6-dibromobenzimidazole derivatives has shown potential antiviral activity against various viruses. These findings support further exploration into their therapeutic applications .

作用机制

The mechanism of action of 5,6-Dibromobenzimidazole hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms at the 5 and 6 positions enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 5,6-Dibromo-1H-benzimidazole

- 4,6-Dibromo-1H-benzimidazole

- 5,6-Dibromo-2-trifluoromethylbenzimidazole

Uniqueness

5,6-Dibromobenzimidazole hydrochloride is unique due to the presence of bromine atoms at the 5 and 6 positions, which enhances its reactivity and potential biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

生物活性

5,6-Dibromobenzimidazole hydrochloride (DBB-HCl) is a compound derived from the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of DBB-HCl, supported by relevant case studies and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The structural versatility of the benzimidazole nucleus allows for interaction with various biological targets, making it an important pharmacophore in medicinal chemistry .

Anticancer Activity

Research indicates that DBB-HCl exhibits promising anticancer properties. It acts as a topoisomerase inhibitor, which is crucial for DNA replication and transcription. In vitro studies have demonstrated that DBB-HCl can reduce the viability of various cancer cell lines. For instance, it has shown cytotoxic effects against K562 leukemia cells and HepG-2 hepatocellular carcinoma cells with IC50 values reported at approximately 2.68 μmol/L and 8.11 μmol/L respectively .

Table 1: Cytotoxicity of DBB-HCl on Cancer Cell Lines

| Cell Line | IC50 (μmol/L) |

|---|---|

| K562 (Leukemia) | 2.68 |

| HepG-2 (Hepatocellular Carcinoma) | 8.11 |

Antimicrobial Activity

DBB-HCl also displays antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have shown that benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains. The presence of bromine substituents enhances its activity compared to other benzimidazole derivatives .

Table 2: Antimicrobial Efficacy of DBB-HCl

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

The biological activity of DBB-HCl can be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. This facilitates its role as a topoisomerase inhibitor, leading to DNA damage in cancer cells and disruption of cellular processes in microbes .

Case Studies

- Inhibition of Topoisomerase Activity : A study demonstrated that DBB-HCl effectively inhibited topoisomerase I and II activities in vitro, leading to increased apoptosis in treated cancer cells. The compound was shown to induce intrinsic apoptotic pathways in K562 cells through the activation of caspases .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of various benzimidazole derivatives including DBB-HCl against clinical isolates. Results indicated that DBB-HCl exhibited significant inhibitory effects on pathogenic strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

属性

IUPAC Name |

5,6-dibromo-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPKFHNOXYTGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)N=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682050 | |

| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-63-5 | |

| Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。